Cas no 95-43-2 (D-Threose (~0.4 M aqueous solution))

D-Threose (~0.4 M aqueous solution) structure
95-43-2 structure
Produktname:D-Threose (~0.4 M aqueous solution)
CAS-Nr.:95-43-2
MF:C4H8O4
MW:120.103921890259
MDL:MFCD00043042
CID:807231
PubChem ID:24900449

D-Threose (~0.4 M aqueous solution) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (2S,3R)-2,3,4-Trihydroxybutanal
    • D-(-)-Threose
    • D-Threose
    • Butanal,2,3,4-trihydroxy-, (2S,3R)-
    • D -(-)-THREOSE SYRUP
    • D-(?)-Threose
    • (2S,3R)-2,3,4-Trihydroxybutanal (ACI)
    • Butanal, 2,3,4-trihydroxy-, [S-(R*,S*)]- (ZCI)
    • Threose, D- (8CI)
    • D
    • (2S,3R)-2,3,4-Trihydroxy-butanal; [S-(R*,S*)]-2,3,4,-Trihydroxy-butanal; D-(-)-Threose;
    • DTXSID101017421
    • NS00078950
    • T3649
    • UNII-B74AT64234
    • YTBSYETUWUMLBZ-QWWZWVQMSA-N
    • 4EHO9A06LX
    • D-THREOSE [MI]
    • Q423233
    • Butanal, 2,3,4-trihydroxy-, (2R,3S)-rel-
    • Threose, DL-
    • B74AT64234
    • AKOS015905458
    • Butanal, 2,3,4-trihydroxy-, (2S,3R)-
    • 95-43-2
    • D-Threo-tetrose
    • DL-Threose
    • J-200001
    • 29884-64-8
    • 9B9D25D1-BACD-403A-8BFD-5F1BEFD8B9B3
    • BS-33313
    • GEO-04658
    • CHEBI:28587
    • Threose, (+/-)-
    • EINECS 202-418-0
    • SCHEMBL23308
    • D-Threose (~0.4 M aqueous solution)
    • NS00078801
    • (+/-)-Threose
    • Threose, D-
    • Threose
    • UNII-4EHO9A06LX
    • MDL: MFCD00043042
    • Inchi: 1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1
    • InChI-Schlüssel: YTBSYETUWUMLBZ-QWWZWVQMSA-N
    • Lächelt: [C@@H](O)(CO)[C@H](O)C=O

Berechnete Eigenschaften

  • Genaue Masse: 120.042
  • Monoisotopenmasse: 120.042
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 8
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 84.1
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topologische Polaroberfläche: 69.9
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Köstliches Kristall, süß im Geschmack
  • Dichte: 1.0500 (rough estimate)
  • Schmelzpunkt: 130 ºC
  • Siedepunkt: 144.07°C (rough estimate)
  • Flammpunkt: 156.2°C
  • Brechungsindex: 1.4502 (estimate)
  • PSA: 69.92000
  • LogP: -1.94320
  • Löslichkeit: Löslich im Wasser, wenig löslich im Alkohol, unlöslich im Äther und Erdölether
  • Spezifische Rotation: D20 -12.3° (20 min, c = 4)
  • Merck: 9381

D-Threose (~0.4 M aqueous solution) Sicherheitsinformationen

  • WGK Deutschland:3
  • FLUKA MARKE F CODES:3-10
  • Code der Regulierungsbedingungen:Klasse Q (Zucker, Alkaloide, Antibiotika, Hormone)
  • Lagerzustand:0-10°C

D-Threose (~0.4 M aqueous solution) Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08956-0.25g
D-Threose (~0.4 M aqueous solution)
95-43-2 97%
0.25g
¥2126 2023-09-15
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08956-0.1g
D-Threose (~0.4 M aqueous solution)
95-43-2 97%
0.1g
¥1275 2023-09-15
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08956-0.1g
D-Threose (~0.4 M aqueous solution)
95-43-2 97%
0.1g
1275.00 2021-07-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3649-1G
D-Threose (~0.4 M aqueous solution)
95-43-2 97.0%(LC)
1G
2990.0CNY 2021-07-15
TRC
T405510-100mg
D-Threose (~0.4 M aqueous solution)
95-43-2
100mg
$ 207.00 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3649-200MG
D-Threose (~0.4 M aqueous solution)
95-43-2 97.0%(LC)
200MG
990CNY 2021-05-07
TRC
T405510-1000mg
D-Threose (~0.4 M aqueous solution)
95-43-2
1g
$1573.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-214795-50 mg
D-(−)-Threose,
95-43-2 ≥60%
50mg
¥534.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-285394-250mg
D-Threose,
95-43-2
250mg
¥1504.00 2023-09-05
1PlusChem
1P00IJ56-50mg
Butanal, 2,3,4-trihydroxy-, (2S,3R)-
95-43-2 ≥90%
50mg
$166.00 2023-12-15

D-Threose (~0.4 M aqueous solution) Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Catalysts: Platinum ,  Carbon
Referenz
Selective Electrocatalytic Oxidation of Sorbitol to Fructose and Sorbose
Kwon, Youngkook; de Jong, Ed; van der Waal, Jan Kees; Koper, Marc T. M., ChemSusChem, 2015, 8(6), 970-973

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Oxalic acid ,  Lead tetraacetate
Referenz
Applications of an asymmetric [2 + 2]-photocycloaddition. Total synthesis of (-)-echinosporin. Construction of an advanced 11-deoxyprostaglandin intermediate
Smith, Amos B. III; Sulikowski, Gary A.; Sulikowski, Michelle M.; Fujimoto, Katsumi, Journal of the American Chemical Society, 1992, 114(7), 2567-76

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Fructose-6-phosphate aldolase Solvents: Water ;  24 h, pH 7.5, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 6, rt
Referenz
Efficient biocatalytic processes for highly valuable terminally phosphorylated C5 to C9 D-ketoses
Guerard-Helaine, C.; Debacker, M.; Clapes, P.; Szekrenyi, A.; Helaine, V.; et al, Green Chemistry, 2014, 16(3), 1109-1113

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Use of a Grignard reagent to lengthen a triose carbon chain
Walton, Donald J., Canadian Journal of Chemistry, 1967, 45(23), 2921-5

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Perchloric acid Solvents: Tetrahydrofuran ,  Water
Referenz
Reaction of 2,3-O-isopropylidene-D-glyceraldehyde with ethyl ethylthiomethyl sulfoxide
Lopez Sastre, J. A.; Sanz Tejedor, A.; Rodriguez Amo, J. F.; Molina Molina, J.; Izquierdo Cubero, I., Anales de Quimica, 1986, 82(2), 140-3

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
D-fructose-6-phosphate aldolase in organic synthesis: Cascade chemical-enzymatic preparation of sugar-related polyhydroxylated compounds
Concia, Alda Lisa; Lozano, Carles; Castillo, Jose A.; Parella, Teodor; Joglar, Jesus; et al, Chemistry - A European Journal, 2009, 15(15), 3808-3816

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Oxidative decarboxylation of aldonolactones by cerium(IV) sulfate in aqueous sulfuric acid. Part II. Mechanism and kinetics; synthesis of D-lyxose, D-erythrose and D-threose
Sala, L. F.; Fernandez Cirelli, A.; De Lederkremer, R. M., Anales de la Asociacion Quimica Argentina, 1978, 66(1), 57-63

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Fructose-6-phosphate aldolase
Referenz
Engineering the Donor Selectivity of D-Fructose-6-Phosphate Aldolase for Biocatalytic Asymmetric Cross-Aldol Additions of Glycolaldehyde
Szekrenyi, Anna; Soler, Anna; Garrabou, Xavier; Guerard-Helaine, Christine; Parella, Teodor; et al, Chemistry - A European Journal, 2014, 20(39), 12572-12583

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Fructose-6-phosphate aldolase Solvents: Water ;  24 h, pH 7, rt
Referenz
Biocatalytic construction of quaternary centers by aldol addition of 3,3-disubstituted 2-oxoacid derivatives to aldehydes
Marin-Valls, Roser; Hernandez, Karel; Bolte, Michael ; Parella, Teodor ; Joglar, Jesus; et al, Journal of the American Chemical Society, 2020, 142(46), 19754-19762

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
Method for preparation of aldotetroses by photocatalytic reaction of aldonic acid salts or aldonic acid δ-lactones
, Japan, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Process for the production of an aldose derivative
, European Patent Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: L-Hydroxyproline Solvents: Water ;  16 h, rt
Referenz
Amino acid catalyzed neogenesis of carbohydrates: A plausible ancient transformation
Cordova, Armando; Ibrahem, Ismail; Casas, Jesus; Sunden, Henrik; Engqvist, Magnus; et al, Chemistry - A European Journal, 2005, 11(16), 4772-4784

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: 2882064-88-0 (Zn-complexes) ;  2 h, rt
Referenz
Mechano-catalysis boosts glycolaldehyde conversion to tetroses over a new Zn-COF catalyst
Yang, Junxia; Fang, Xu; Ren, Guoqing; Yu, Tie, New Journal of Chemistry, 2023, 47(2), 558-562

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: Water ;  48 h, rt
Referenz
Catalytic Gels for a Prebiotically Relevant Asymmetric Aldol Reaction in Water: From Organocatalyst Design to Hydrogel Discovery and Back Again
Hawkins, Kirsten; Patterson, Anna K.; Clarke, Paul A.; Smith, David K., Journal of the American Chemical Society, 2020, 142(9), 4379-4389

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: Fructose-6-phosphate aldolase Solvents: Water ;  24 h, rt
Referenz
Asymmetric assembly of aldose carbohydrates from formaldehyde and glycolaldehyde by tandem biocatalytic aldol reactions
Szekrenyi, Anna; Garrabou, Xavier; Parella, Teodor; Joglar, Jesus; Bujons, Jordi; et al, Nature Chemistry, 2015, 7(9), 724-729

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Hydrochloric acid Catalysts: Fructose-6-phosphate aldolase Solvents: Water ;  24 h, pH 7.7, rt
1.2 Reagents: Methanol
Referenz
Asymmetric Self- and Cross-Aldol Reactions of Glycolaldehyde Catalyzed by D-Fructose-6-phosphate Aldolase
Garrabou, Xavier; Castillo, Jose A.; Guerard-Helaine, Christine; Parella, Teodor; Joglar, Jesus; et al, Angewandte Chemie, 2009, 48(30), 5521-5525

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
Silver(I) carbonate on celite
Fetizon, Marcel, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: Ammonium tungsten oxide Solvents: Water ;  30 s, 190 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Referenz
Efficient Production of Biomass-Derived C4 Chiral Synthons in Aqueous Solution
Lin, Shaoying; Guo, Xiao; Qin, Kai; Feng, Lei; Zhang, Yahong ; et al, ChemCatChem, 2017, 9(22), 4179-4184

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Catalysts: D-threo-Hexos-5-ulose, 2,6-dideoxy-, 1-(dimethyl acetal) Solvents: Water ;  overnight, rt
Referenz
Efficient immobilization of fructose-6-phosphate aldolase in layered double hydroxide: improved stereoselective synthesis of sugar analogues
Guerard-Helaine, Christine; Legeret, Bertrand; Fernandes, Carlos; Prevot, Vanessa; Forano, Claude; et al, New Journal of Chemistry, 2011, 35(4), 776-779

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: NAD Catalysts: L-Fucose dehydrogenase Solvents: Water ;  pH 8
Referenz
Process for the production of 2,4-dihydroxybutyrate or L-threonine by use of a microbial metabolic pathway
, Germany, , ,

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Catalysts: Ammonium molybdenum oxide Solvents: Water
Referenz
Reactions of saccharides catalyzed by molybdate ions. XLVII. Effect of molybdate ions on transformation of lower aldoses
Konigstein, J.; Bilik, V., Chemical Papers, 1992, 46(4), 257-60

D-Threose (~0.4 M aqueous solution) Raw materials

D-Threose (~0.4 M aqueous solution) Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95-43-2)D-Threose (~0.4 M aqueous solution)
A1211779
Reinheit:99%
Menge:1g
Preis ($):336.0